

Application Notes and Protocols for High-Throughput Screening Assays Involving Hydroxyterfenadine

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Compound of Interest

Compound Name: Hydroxyterfenadine

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These application notes provide detailed protocols and data for conducting high-throughput screening (HTS) assays involving **hydroxyterfenadine** (fexofenadine), the active metabolite of terfenadine. The focus is on its primary target, the histamine H1 receptor, and a critical off-target, the hERG potassium channel, due to its importance in cardiac safety assessment. Additionally, a general protocol for assessing cytochrome P450 3A4 (CYP3A4) inhibition is included, given the role of this enzyme in the metabolism of the parent compound, terfenadine.

Hydroxyterfenadine: An Overview for HTS

Hydroxyterfenadine is a second-generation antihistamine that acts as a selective antagonist of the peripheral histamine H1 receptor.[1] Unlike its parent drug, terfenadine, **hydroxyterfenadine** does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[1] A key aspect of its safety profile is its significantly reduced affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel compared to terfenadine, minimizing the risk of cardiac arrhythmias.[2] High-throughput screening assays are crucial for identifying and characterizing the activity of compounds like **hydroxyterfenadine** on their intended targets and potential off-targets.

Quantitative Data Summary

The following tables summarize key quantitative data for **hydroxyterfenadine** in relevant in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity

Compound	Assay Type	Cell Line/Tissue	Radioligand	IC50	Ki	Reference(s)
Hydroxyterfenadine	Radioligand Binding	Guinea pig cerebellum	[3H]pyrilamine	246 nM	246 nM	[3]
Hydroxyterfenadine	Radioligand Binding	CHO cells expressing human H1 receptor	[3H]pyrilamine	-	175 nM	[4]
Hydroxyterfenadine	Radioligand Binding	HEK293T cells expressing human H1 receptor	[3H]pyrilamine	-	32 nM	[5]

Table 2: hERG Channel Inhibition

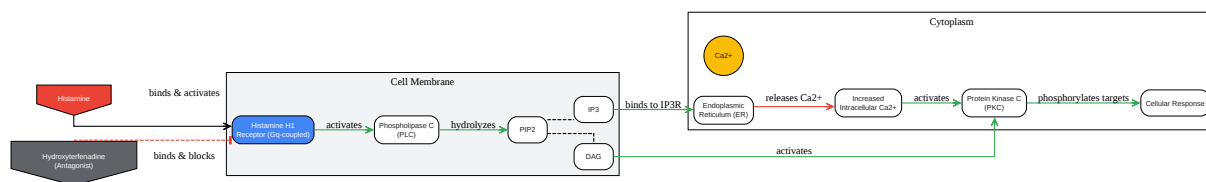
Compound	Assay Type	Expression System	IC50	Reference(s)
Hydroxyterfenadine	Electrophysiology	Xenopus oocytes	65 µM	[2]
Terfenadine	Electrophysiology	Xenopus oocytes	56 - 350 nM	[2]

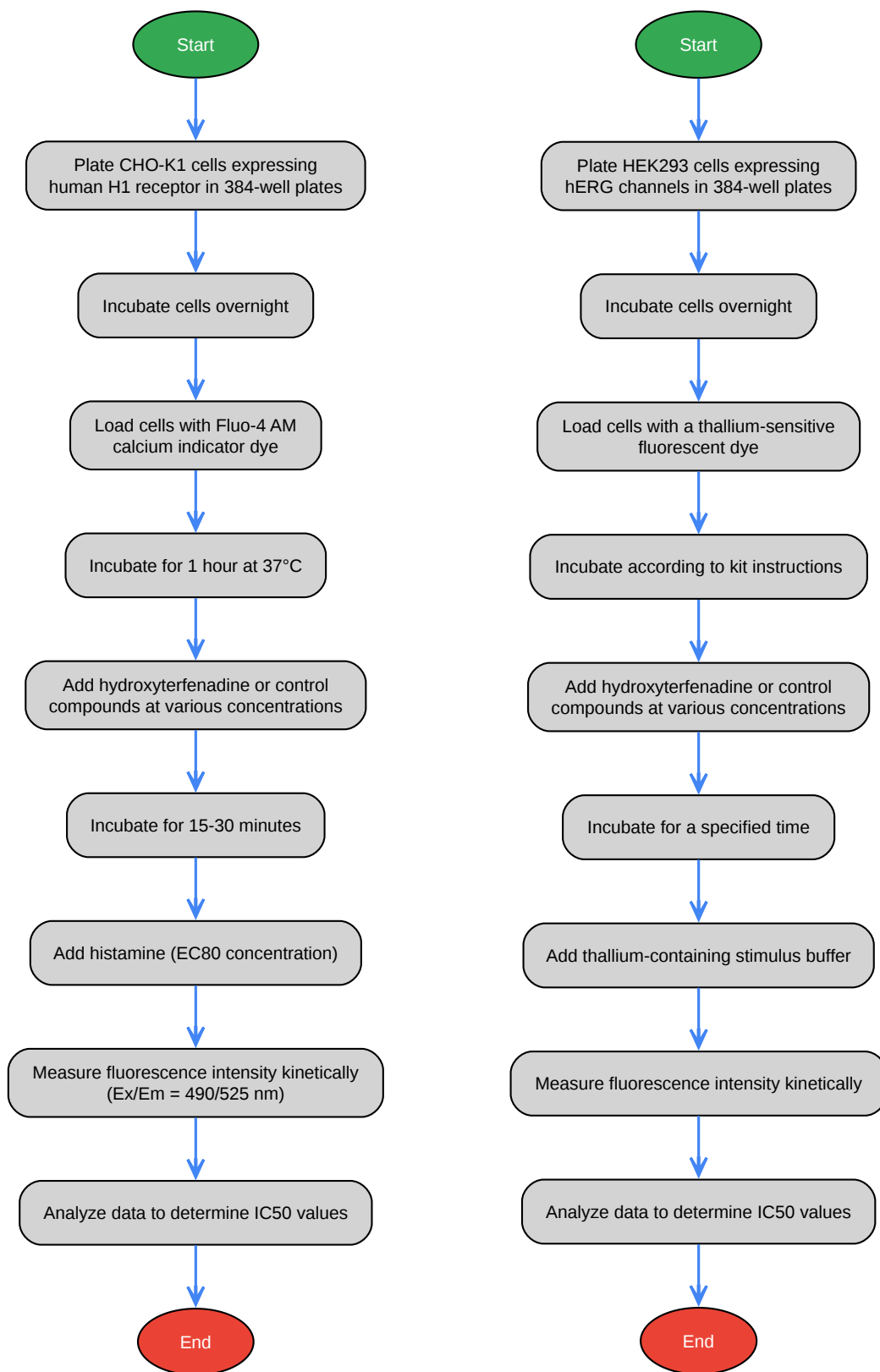
High-Throughput Screening Protocols

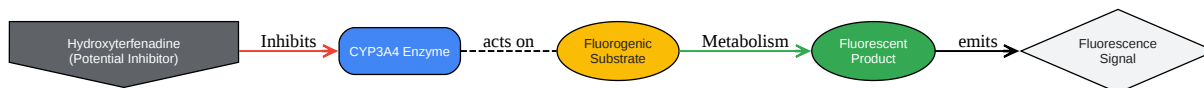
Histamine H1 Receptor Antagonism: Cell-Based Calcium Flux Assay

This protocol describes a cell-based HTS assay to measure the antagonist activity of **hydroxyterfenadine** at the human histamine H1 receptor by monitoring changes in intracellular calcium levels.

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